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molecular formula C6H13Cl2N B8436995 1-(Chloromethyl)cyclopentan-1-amine hydrochloride

1-(Chloromethyl)cyclopentan-1-amine hydrochloride

Cat. No. B8436995
M. Wt: 170.08 g/mol
InChI Key: RCRKYBWNTIMDRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06353006B1

Procedure details

2-Isopropylaniline was converted to 4-iodo-2-isopropylaniline according to Method A5a. The aniline was converted to 4-iodo-2-isopropylphenyl isothiocyanate according to Method A2b. 1-Amino-1-(hydroxymethyl)cyclopentane was synthesized as described in Method B1c. The 2-hydroxyethylamine was reacted with SOCl2 according to Method B7a to give 1-amino-1-(chloromethyl)cyclopentane HCl salt. The 2-chloroethylamine was reacted with 4-iodo-2-isopropylphenyl isothiocyanate according to Method C1a to give 2-(4-iodo-2-isopropylphenylimino)-1-thia-3-azaspiro[4.4]nonane. The thiazolidine was reacted with cyclopentyl bromide according to Method D2b to give 3-cyclopentyl-2-(4-iodo-2-isopropylphenylimino)-1-thia-3-azaspiro[4.4]nonane. The phenyl iodide was reacted with CuCN according to Method D7a to afford 3-cyclopentyl-2-(4-cyano-2-isopropylphenylimino)-1-thia-3-azaspiro[4.4]nonane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
4-iodo-2-isopropylphenyl isothiocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6])(C)C.I[C:12]1[CH:18]=[CH:17][C:15]([NH2:16])=[C:14](C(C)C)[CH:13]=1.NC1C=CC=CC=1.IC1C=CC(N=C=S)=C(C(C)C)C=1.[OH:42]CCN.O=S(Cl)[Cl:48]>>[NH2:6][C:5]1([CH2:4][OH:42])[CH2:7][CH2:8][CH2:9][CH2:10]1.[ClH:48].[NH2:16][C:15]1([CH2:14][Cl:48])[CH2:13][CH2:12][CH2:18][CH2:17]1 |f:7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=C(N)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC(=C(N)C=C1)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Four
Name
4-iodo-2-isopropylphenyl isothiocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC(=C(C=C1)N=C=S)C(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1(CCCC1)CO
Name
Type
product
Smiles
Cl.NC1(CCCC1)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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